2-Chloro-5-[(4E)-3-methyl-5-oxo-4-{[3-(thiophene-2-carbonyloxy)phenyl]methylidene}-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid
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Overview
Description
2-Chloro-5-[(4E)-3-methyl-5-oxo-4-{[3-(thiophene-2-carbonyloxy)phenyl]methylidene}-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid is a complex organic compound with a unique structure that includes a chloro-substituted benzoic acid, a pyrazole ring, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(4E)-3-methyl-5-oxo-4-{[3-(thiophene-2-carbonyloxy)phenyl]methylidene}-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which offer better control over reaction conditions and can improve the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[(4E)-3-methyl-5-oxo-4-{[3-(thiophene-2-carbonyloxy)phenyl]methylidene}-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .
Scientific Research Applications
2-Chloro-5-[(4E)-3-methyl-5-oxo-4-{[3-(thiophene-2-carbonyloxy)phenyl]methylidene}-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-5-[(4E)-3-methyl-5-oxo-4-{[3-(thiophene-2-carbonyloxy)phenyl]methylidene}-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and inhibiting their activity, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chloro-substituted benzoic acids, pyrazole derivatives, and thiophene-containing molecules .
Uniqueness
What sets 2-Chloro-5-[(4E)-3-methyl-5-oxo-4-{[3-(thiophene-2-carbonyloxy)phenyl]methylidene}-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid apart is its unique combination of functional groups, which gives it distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2-chloro-5-[(4E)-3-methyl-5-oxo-4-[[3-(thiophene-2-carbonyloxy)phenyl]methylidene]pyrazol-1-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN2O5S/c1-13-17(21(27)26(25-13)15-7-8-19(24)18(12-15)22(28)29)11-14-4-2-5-16(10-14)31-23(30)20-6-3-9-32-20/h2-12H,1H3,(H,28,29)/b17-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKQVMDTCNUSQC-GZTJUZNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC(=CC=C2)OC(=O)C3=CC=CS3)C4=CC(=C(C=C4)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC(=CC=C2)OC(=O)C3=CC=CS3)C4=CC(=C(C=C4)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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